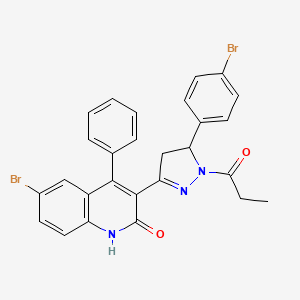
6-bromo-3-(5-(4-bromophenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
6-bromo-3-(5-(4-bromophenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one is a useful research compound. Its molecular formula is C27H21Br2N3O2 and its molecular weight is 579.292. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 6-bromo-3-(5-(4-bromophenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be broken down into distinct functional groups that contribute to its biological activity:
- Bromophenyl group : Known for its role in enhancing lipophilicity and biological activity.
- Pyrazole moiety : Often associated with anti-inflammatory and analgesic properties.
- Quinoline core : Recognized for various pharmacological effects, including anticancer and antimicrobial activities.
Anticancer Properties
Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For instance, a study on related pyrazoline derivatives demonstrated potent cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer) cells. The mechanism often involves apoptosis induction and cell cycle arrest at the G2/M phase, leading to inhibited tumor growth .
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Chalcones and similar compounds have been reported to possess broad-spectrum antimicrobial activity. In vitro tests have shown that derivatives exhibit inhibition against both Gram-positive and Gram-negative bacteria, with some compounds demonstrating minimum inhibitory concentrations (MICs) below 50 µg/mL .
Anti-inflammatory Effects
The pyrazole component is crucial in mediating anti-inflammatory responses. Studies indicate that related compounds can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential application in treating inflammatory diseases .
Neuroprotective Activity
Emerging research highlights the neuroprotective effects of compounds similar to this compound. Specifically, certain derivatives have shown promise in protecting neuronal cells from oxidative stress-induced apoptosis, which is relevant for neurodegenerative diseases like Parkinson's .
Enzyme Inhibition
One proposed mechanism of action involves the inhibition of specific enzymes associated with disease processes. For example, some studies have identified that pyrazole derivatives can act as inhibitors of cyclooxygenases (COX), which play a significant role in inflammation and pain pathways .
Receptor Modulation
The compound may also interact with various receptors, including NMDA receptors implicated in neurodegenerative disorders. Its structural analogs have demonstrated selectivity for specific NMDA receptor subtypes, suggesting a potential for modulating excitatory neurotransmission .
Study 1: Anticancer Activity Assessment
In a controlled study, the cytotoxicity of this compound was evaluated against several cancer cell lines using an MTT assay. The results indicated an IC50 value of approximately 20 µM against HeLa cells, demonstrating significant anticancer potential.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 20 |
| MCF-7 | 25 |
| A549 | 30 |
Study 2: Antimicrobial Efficacy
A separate investigation assessed the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The results showed an MIC of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating promising antibacterial activity.
| Bacteria | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Eigenschaften
IUPAC Name |
6-bromo-3-[3-(4-bromophenyl)-2-propanoyl-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21Br2N3O2/c1-2-24(33)32-23(16-8-10-18(28)11-9-16)15-22(31-32)26-25(17-6-4-3-5-7-17)20-14-19(29)12-13-21(20)30-27(26)34/h3-14,23H,2,15H2,1H3,(H,30,34) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJKIKVFJIBARSL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(CC(=N1)C2=C(C3=C(C=CC(=C3)Br)NC2=O)C4=CC=CC=C4)C5=CC=C(C=C5)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21Br2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
579.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














